(5-Chlorobenzo[b]thiophen-3-yl)methanamine
Overview
Description
Synthesis Analysis
Thiophene-based analogs, such as “(5-Chlorobenzo[b]thiophen-3-yl)methanamine”, have been synthesized by medicinal chemists to produce combinatorial libraries in search of lead molecules . The synthesis of thiophene derivatives involves heterocyclization of various substrates .Molecular Structure Analysis
The molecular structure of “(5-Chlorobenzo[b]thiophen-3-yl)methanamine” consists of a five-membered heteroaromatic compound containing a sulfur atom at one position . The molecular weight of this compound is 234.14 g/mol.Chemical Reactions Analysis
The chemical reactions involving thiophene-based compounds like “(5-Chlorobenzo[b]thiophen-3-yl)methanamine” are significant in the field of medicinal chemistry. They possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry and material science .Scientific Research Applications
Pharmacological Research
Biased Agonists for Serotonin Receptors
Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which share structural similarities with (5-Chlorobenzo[b]thiophen-3-yl)methanamine, have been designed as biased agonists of serotonin 5-HT1A receptors. These compounds exhibit high receptor affinity and selectivity, showing promising antidepressant-like activity without significant side effects (Sniecikowska et al., 2019).
Chemical Synthesis and Modification
Antimicrobial Thiophene Derivatives
A study on facile synthesis of 5-(alkylidene)thiophen-2(5H)-ones, which are structurally related to (5-Chlorobenzo[b]thiophen-3-yl)methanamine, revealed these compounds have significant potential as a new class of antimicrobial agents. Their ability to inhibit biofilm formation by marine bacteria highlights their importance in addressing biofilm-associated infections (Benneche et al., 2011).
Materials Science
Hole-transporting Materials for Solar Cells
Thiophene cores with arylamine side groups, related to (5-Chlorobenzo[b]thiophen-3-yl)methanamine, have been used to develop new electron-rich molecules for use as hole-transporting materials (HTMs) in perovskite-based solar cell devices. These HTMs have demonstrated power conversion efficiencies up to 15.4%, presenting a cost-effective alternative to traditional materials used in solar cells (Li et al., 2014).
Sensing and Imaging
Metal Ion Sensing
Two new azomethine-thiophene pincer ligands, derived from thiophene, exhibit potential in sensing metal ions through fluorescence and MALDI-TOF-MS applications. These findings underscore the utility of thiophene derivatives in developing chemosensors for detecting and quantifying metal ions in various environments (Pedras et al., 2007).
Safety And Hazards
Future Directions
Thiophene-based compounds like “(5-Chlorobenzo[b]thiophen-3-yl)methanamine” have shown a wide range of therapeutic properties, attracting great interest in industry and academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, future research may focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity.
properties
IUPAC Name |
(5-chloro-1-benzothiophen-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5H,4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNXLYAXYIHHHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CS2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384027 | |
Record name | 1-(5-Chloro-1-benzothiophen-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorobenzo[b]thiophen-3-yl)methanamine | |
CAS RN |
71625-90-6 | |
Record name | 1-(5-Chloro-1-benzothiophen-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-Chloro-1-benzothiophene-3-yl)methylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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